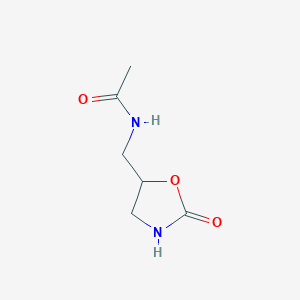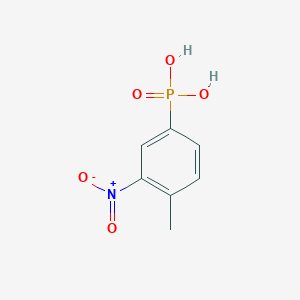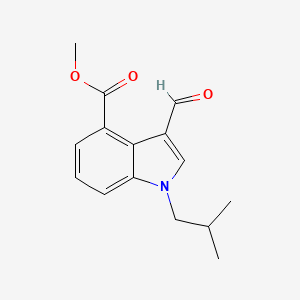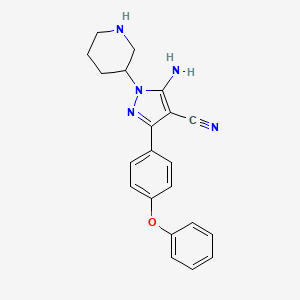
1-Iodo-2-methoxy-4-phenylmethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-methoxy-4-phenylmethoxybenzene is an organic compound characterized by the presence of iodine, methoxy, and phenylmethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Iodo-2-methoxy-4-phenylmethoxybenzene typically involves multiple steps, including halogenation and protection reactionsIndustrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification techniques .
Análisis De Reacciones Químicas
1-Iodo-2-methoxy-4-phenylmethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boron-containing reagent to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodo-2-methoxy-4-phenylmethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-methoxy-4-phenylmethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions, allowing the compound to participate in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
1-Iodo-2-methoxy-4-phenylmethoxybenzene can be compared with other similar compounds such as:
- 1-Iodo-2-methoxy-4-methylbenzene
- 1-Iodo-4-methoxy-2-methylbenzene
- 2-Iodoanisole
- p-Iodoanisole
These compounds share similar structural features but differ in the positioning and types of substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of iodine, methoxy, and phenylmethoxy groups, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C14H13IO2 |
|---|---|
Peso molecular |
340.16 g/mol |
Nombre IUPAC |
1-iodo-2-methoxy-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13IO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
UZBDGCLAHAUGDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



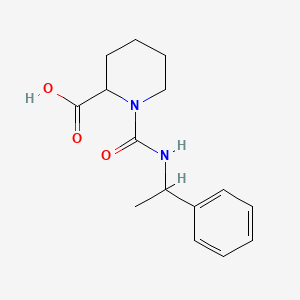
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)

![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)

![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
